
4-(Butylsulfanyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylsulfanyl)butan-1-ol is an organic compound with the molecular formula C8H18OS It is a primary alcohol with a butylsulfanyl group attached to the fourth carbon of the butan-1-ol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of butanethiol with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction conditions.
化学反応の分析
Types of Reactions
4-(Butylsulfanyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding butylsulfanylbutane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Butylsulfanylbutanal or butylsulfanylbutanoic acid.
Reduction: Butylsulfanylbutane.
Substitution: Various halogenated derivatives depending on the reagent used.
科学的研究の応用
4-(Butylsulfanyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Butylsulfanyl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, while the butylsulfanyl group can engage in hydrophobic interactions. These properties enable the compound to affect biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
Butan-1-ol: A primary alcohol with a similar structure but lacking the butylsulfanyl group.
Butylsulfanylbutane: Similar structure but without the hydroxyl group.
Butylsulfanylbutanoic acid: An oxidized form of 4-(Butylsulfanyl)butan-1-ol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a butylsulfanyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
5331-34-0 |
|---|---|
分子式 |
C8H18OS |
分子量 |
162.30 g/mol |
IUPAC名 |
4-butylsulfanylbutan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3 |
InChIキー |
JDJGCJOQZVATQU-UHFFFAOYSA-N |
正規SMILES |
CCCCSCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


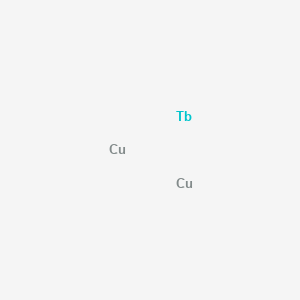

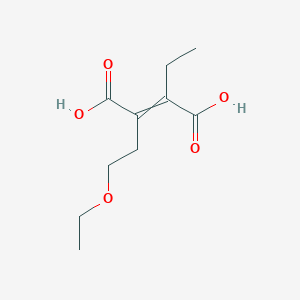
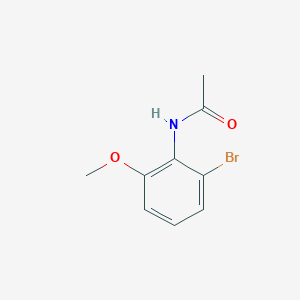
![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
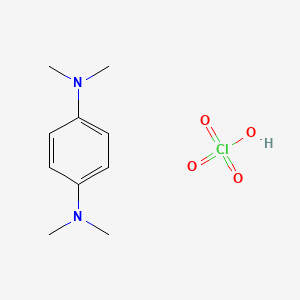
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
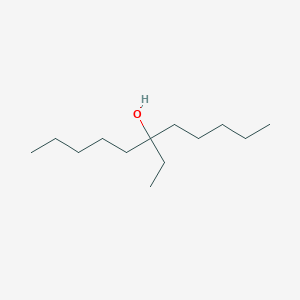
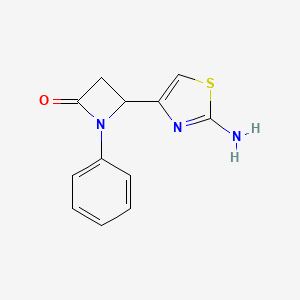

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)

